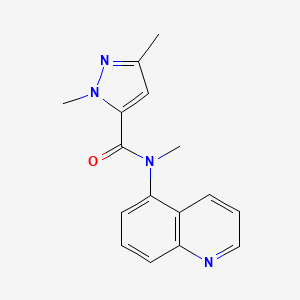
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide, also known as DMQX, is a chemical compound that belongs to the family of quinoxalines. It is a potent and selective antagonist of the ionotropic glutamate receptor. DMQX has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用机制
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the NMDA receptor subtype. It binds to the receptor's glycine site, blocking the binding of glycine and preventing the activation of the receptor. This results in a decrease in the influx of calcium ions into the neuron, which is essential for synaptic plasticity and learning and memory formation.
Biochemical and Physiological Effects:
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, and to decrease the activity of the NMDA receptor. N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has also been shown to have analgesic effects, reducing pain perception in animal models. In addition, N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has been shown to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury.
实验室实验的优点和局限性
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide is also relatively stable and easy to handle, making it a convenient tool for lab experiments. However, N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has some limitations. It has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time. In addition, N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide can have off-target effects on other glutamate receptor subtypes, which can complicate data interpretation.
未来方向
There are several future directions for research on N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide. Another area of interest is the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, the use of N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide as a potential therapeutic agent for the treatment of neurological and psychiatric disorders warrants further investigation.
合成方法
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-methylpyridine with 2-chloro-5-nitrobenzoic acid, followed by reduction of the resulting nitro compound, and subsequent reaction with 2,3-dichloroquinoxaline. The final product is obtained through recrystallization and purification steps.
科学研究应用
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to block the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory formation. N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has also been used to investigate the role of glutamate receptors in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-9-13(11-18-10-12)17(21)20(2)16-7-3-6-15-14(16)5-4-8-19-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOGHTAWVATRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N(C)C2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

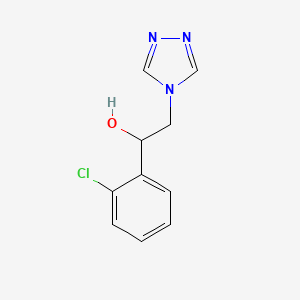
![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630896.png)
![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)
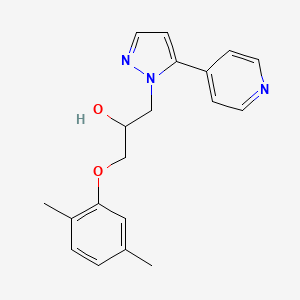
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)
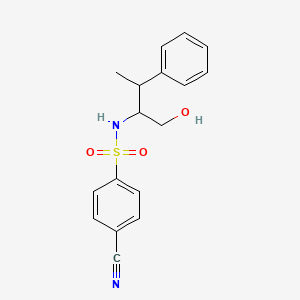
![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)
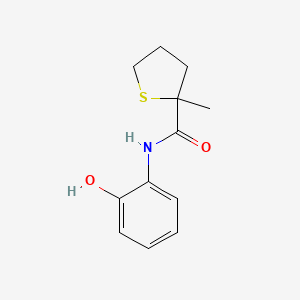
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)
